Methyl 2-[(2-methoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[(2-methoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with a molecular formula of C16H15NO4. This compound is known for its unique structure, which includes a thiazole ring, a methoxybenzoyl group, and a carboxylate ester. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(2-methoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate typically involves the reaction of 2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-methyl-1,3-thiazole-5-carboxylic acid in the presence of a base such as triethylamine to yield the desired product. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2-methoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxybenzoyl group or the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
Methyl 2-[(2-methoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate is used in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-[(2-methoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(2-methoxybenzoyl)amino]benzoate
- Methyl 4-{[2-[(2-methoxybenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}benzoate
- Methyl 2-{[(2-methoxybenzoyl)amino]carbonothioyl}hydrazinecarboxylate
Uniqueness
Methyl 2-[(2-methoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate is unique due to its thiazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C14H14N2O4S |
---|---|
Molecular Weight |
306.34 g/mol |
IUPAC Name |
methyl 2-[(2-methoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C14H14N2O4S/c1-8-11(13(18)20-3)21-14(15-8)16-12(17)9-6-4-5-7-10(9)19-2/h4-7H,1-3H3,(H,15,16,17) |
InChI Key |
PKUYPKIMEUDQMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC=CC=C2OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.